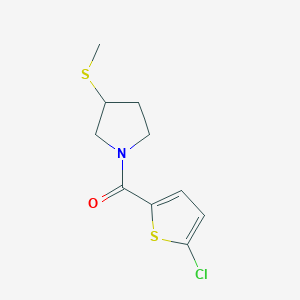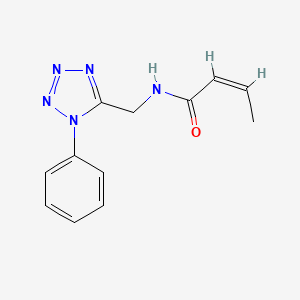![molecular formula C8H12O3 B2511581 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2384337-99-7](/img/structure/B2511581.png)
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, also known as tropanone, is a bicyclic organic compound that is widely used in scientific research applications. Tropanone is a versatile chemical that has a unique structure, making it an important compound in the field of organic chemistry.
Scientific Research Applications
Structural and Stereochemical Studies
- The compound 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid, structurally related to 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, has been studied for its stereochemistry in the context of the Nametkin Shift, suggesting a preference for the migration of the exo methyl group (Cameron et al., 1994).
Hydrogen-Bonding and Crystallography
- Research on hydrogen-bonding patterns in bicyclic γ-keto acids, such as (-)-1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-anti-carboxylic acid, provides insights into the molecular interactions and crystal structures of such compounds (Lalancette et al., 1997).
Synthesis and Derivatives
- The synthesis of various derivatives of 2-oxabicyclo[2.1.1]hexanes, including the focus compound, has been explored for its potential in creating new chemical entities. This includes the investigation of different reaction pathways and the formation of distinct molecular structures (Kirmse & Mrotzeck, 1988).
Chemical Transformations
- The transformation of related compounds, such as the synthesis of 2-azabicyclo[2.1.1]hexanes, sheds light on the chemical behavior and potential applications of this compound in synthesizing complex molecular structures (Stevens & Kimpe, 1996).
Application in Asymmetric Synthesis
- The compound has been used in the enantiospecific synthesis of substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters, highlighting its role in asymmetric chemical synthesis and the production of chiral molecules (Martínez et al., 1993).
Biochemical and Pharmaceutical Research
- While focusing on non-drug-related aspects, it's worth noting that compounds structurally similar to this compound have been investigated for their biochemical interactions and potential pharmaceutical applications, such as enzyme inhibition and receptor targeting (English et al., 1978).
properties
IUPAC Name |
3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(2)5-3-8(4-5,11-7)6(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWOFZUUVRJLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C2)(O1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/no-structure.png)
![1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2511501.png)

![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)
![tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B2511506.png)



![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2511517.png)


![N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide](/img/structure/B2511520.png)